molecular formula C22H35NO4 B012761 2-Nitrophenyl palmitate CAS No. 104809-26-9

2-Nitrophenyl palmitate

Cat. No.: B012761
CAS No.: 104809-26-9
M. Wt: 377.5 g/mol
InChI Key: GOOWMQLOYNJICV-UHFFFAOYSA-N
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Description

2-Nitrophenyl palmitate is an organic compound with the molecular formula C22H35NO4. It is a derivative of palmitic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-nitrophenyl group. This compound is primarily used as a substrate in enzymatic assays to measure lipase activity due to its ability to release a chromogenic product upon hydrolysis .

Scientific Research Applications

2-Nitrophenyl palmitate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Future Directions

: Zhang, W., Wang, B., Ma, C., Pang, X., & Lv, J. (2021). A clarifying reagent and microplate-based method for the high-throughput analysis of lipase activity in milk. European Food Research and Technology, 247(9), 2161–2169. Link : A clarifying reagent and microplate-based method for the high-throughput analysis of lipase activity in milk. European Food Research and Technology. (2021). PDF : 2-Nitrophenyl palmitate | Biochemical Assay Reagent. MedChemExpress. Link

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl palmitate interacts with lipases, which are enzymes responsible for the conversion of triglycerides and other esterified substrates . The hydrolysis of this compound by lipases results in the production of 4-nitrophenol and palmitate .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for lipases. Lipases are involved in the basic metabolism of a wide number of organisms, from simple microorganisms to mammals . The hydrolysis of this compound by lipases can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by lipases. This process involves nucleophilic attack by a serine residue located within the active site of the lipase to produce an acylated enzyme and alcohol product, followed by nucleophilic addition of a water molecule to liberate the fatty acid .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its hydrolysis by lipases. The efficiency of product formation increases as the temperature is raised

Metabolic Pathways

This compound is involved in the metabolic pathway of lipases, which are responsible for the conversion of triglycerides and other esterified substrates

Transport and Distribution

It is known that lipases, which interact with this compound, are frequently used in biosensor construction due to their wide substrate specificity .

Subcellular Localization

It is known that lipases, which interact with this compound, are frequently used in biosensor construction due to their wide substrate specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl palmitate can be synthesized through the esterification of palmitic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl palmitate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis of this compound results in the formation of 2-nitrophenol and palmitic acid .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long hydrophobic palmitate chain, which makes it an ideal substrate for studying lipase activity in lipid-rich environments. Its ability to release a chromogenic product upon hydrolysis also makes it a valuable tool in spectrophotometric assays .

Properties

IUPAC Name

(2-nitrophenyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOWMQLOYNJICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399034
Record name 2-Nitrophenyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-26-9
Record name 2-Nitrophenyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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